molecular formula C8H8F3NO2S B1581867 N-benzyl-1,1,1-trifluoromethanesulfonamide CAS No. 36457-58-6

N-benzyl-1,1,1-trifluoromethanesulfonamide

Cat. No. B1581867
CAS RN: 36457-58-6
M. Wt: 239.22 g/mol
InChI Key: IJHVVEQTOXFGCL-UHFFFAOYSA-N
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Description

“N-benzyl-1,1,1-trifluoromethanesulfonamide” is a chemical compound with the molecular formula C8H8F3NO2S . It has a molecular weight of 239.21 g/mol . It is also known by other names such as n-benzyltrifluoromethanesulfonamide, n-benzyltriflamide, n-benzyl trifluoromethanesulfonamide, and n-benzyl-1,1,1-trifluoromethanesulphonamide .

Scientific Research Applications

Trifluoromethanesulfonamides, also known as triflamides, have influenced the landscape of synthetic organic chemistry over the last 15 years . They have outstanding physical and chemical properties that have attracted many fields, especially medicinal and pharmaceutical fields . Here are some of their applications:

  • Medicinal and Pharmaceutical Fields

    • Triflamides are used to develop and construct many drugs and prodrugs .
    • The triflamide group serves as a key structural motif in these compounds .
  • Synthetic Organic Chemistry

    • Triflamides are used as powerful electrophiles in a wide range of reactions .
    • They are also used as water-tolerant Lewis acid catalysts .
  • Battery Technology

    • Triflamides are used as a relatively hydrophobic solvent in lithium-sulfur batteries .

Safety And Hazards

“N-benzyl-1,1,1-trifluoromethanesulfonamide” is classified as a warning substance. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area. Protective gloves, protective clothing, and eye protection should be worn when handling this substance .

properties

IUPAC Name

N-benzyl-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c9-8(10,11)15(13,14)12-6-7-4-2-1-3-5-7/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHVVEQTOXFGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189972
Record name N-Benzyl-1,1,1-trifluoromethanesulphonamide
Source EPA DSSTox
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Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1,1,1-trifluoromethanesulfonamide

CAS RN

36457-58-6
Record name 1,1,1-Trifluoro-N-(phenylmethyl)methanesulfonamide
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Record name N-Benzyl-1,1,1-trifluoromethanesulphonamide
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Record name N-Benzyl-1,1,1-trifluoromethanesulphonamide
Source EPA DSSTox
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Record name N-benzyl-1,1,1-trifluoromethanesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-Benzyltrifluoromethanesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Pan, J Min, Y He, X Zeng, X Lv, W Huang - Molecular Catalysis, 2023 - Elsevier
A method was presented for the acylation of arenes using various aldehydes through dual Csingle bondH activation at room temperature. The Pd-catalyst is initially activated to a triple …
Number of citations: 0 www.sciencedirect.com
R Ma - 2019 - ideals.illinois.edu
Direct allylic C––H functionalization of terminal olefin represents an orthogonal approach to traditional methods to build C––O, C––N and C—C bond due to less oxidation state …
Number of citations: 0 www.ideals.illinois.edu

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